Product packaging for N-Methyl-N,N'-diphenylurea(Cat. No.:CAS No. 612-01-1)

N-Methyl-N,N'-diphenylurea

Cat. No.: B188636
CAS No.: 612-01-1
M. Wt: 226.27 g/mol
InChI Key: RLGZENVXTXVWJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Urea (B33335) Chemistry and Aromatic Urea Derivatives Research

The story of N-Methyl-N,N'-diphenylurea is deeply rooted in the broader history of urea chemistry. Urea, with its simple formula of CO(NH2)2, holds a pivotal place in the annals of science. echem-eg.com It was first isolated from urine in 1773 by the French chemist Hilaire-Marin Rouelle. echem-eg.combritannica.com However, the true paradigm shift occurred in 1828 when Friedrich Wöhler synthesized urea from inorganic materials, specifically ammonium (B1175870) cyanate. britannica.comacs.org This achievement was the first synthesis of a naturally occurring organic compound from inorganic starting materials and dealt a significant blow to the then-prevalent theory of vitalism, which posited that organic compounds could only be produced by living organisms. bris.ac.uk

The industrial production of urea, primarily from ammonia (B1221849) and carbon dioxide, has since scaled massively, with a global capacity of approximately 220 million tons per year. acs.org This large-scale production is driven by its high nitrogen content, making it a crucial component of fertilizers. britannica.comacs.org

From this foundational understanding of urea, the field of aromatic urea derivatives emerged. These compounds, where one or more of the hydrogen atoms on the amino groups of urea are replaced by aromatic rings, exhibit a vast array of chemical properties and applications. Research over the past decade has illuminated the significant potential of aromatic urea derivatives, such as N-phenyl-N'-(2-chloroethyl)ureas (CEUs) and benzoylureas (BUs), in various fields. nih.gov The incorporation of a urea moiety into other molecules has been shown to be a critical strategy for enhancing their chemical properties and activities. mdpi.com

This compound, also known as Akardite II, fits squarely within this class of aromatic urea derivatives. Its structure, featuring a methyl group and two phenyl groups attached to the urea backbone, gives it distinct properties that have made it a subject of focused research.

Evolution of Research Perspectives on this compound

The research interest in this compound has evolved, primarily driven by its application as a stabilizer for propellants. tno.nltheoremchem.com Specifically, it is known to scavenge NOx gases, which are detrimental to the stability of nitrocellulose-based propellants. tno.nl This has made it a crucial component in the production of various munitions and rocket propellants.

Historically, the synthesis of this compound often involved the use of phosgene (B1210022), a highly toxic gas. tno.nl This presented significant safety and environmental concerns. Consequently, a major thrust in the research pertaining to this compound has been the development of phosgene-free synthesis routes. One such alternative two-step method involves the reaction of symmetrical organic carbonates with diphenylamine (B1679370) to form carbamates, which are then converted to this compound by treatment with monomethylamine. tno.nl Another approach involves the reaction of diphenylamine with methyl isocyanate in the presence of a catalyst. prepchem.comprepchem.com

Beyond its primary application as a stabilizer, this compound also serves as a compound of interest in broader chemical synthesis and as a reference standard. For instance, it is listed as a related compound to Temozolomide, a pharmaceutical agent, in the United States Pharmacopeia (USP). cymitquimica.comchemicalbook.com This highlights its role in analytical and quality control processes within the pharmaceutical industry.

The ongoing research into this compound and other aromatic urea derivatives continues to uncover new potential applications and refine existing synthetic methodologies, underscoring the enduring importance of this class of compounds in modern chemistry. researchgate.net

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C14H14N2O cymitquimica.comnih.govchemsynthesis.com
Molecular Weight 226.27 g/mol cymitquimica.comchemicalbook.comchemsynthesis.com
Appearance White crystalline solid or grayish-white powder theoremchem.comchemicalbook.com
Melting Point 172-174 °C chemicalbook.com
Solubility Insoluble in water. chemicalbook.com Soluble in alcohols, ethers, and benzene. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O B188636 N-Methyl-N,N'-diphenylurea CAS No. 612-01-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1,3-diphenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-16(13-10-6-3-7-11-13)14(17)15-12-8-4-2-5-9-12/h2-11H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGZENVXTXVWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210096
Record name Carbanilide, N-methyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612-01-1
Record name N-Methyl-N,N′-diphenylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=612-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N,N'-diphenylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N,N'-diphenylurea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19640
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbanilide, N-methyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIPHENYL-1-METHYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Methyl-N,N'-diphenylurea
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZJV2SA3SE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for N Methyl N,n Diphenylurea and Its Derivatives

Phosgene-Dependent Synthetic Routes: Historical Context and Mechanistic Understanding

The use of phosgene (B1210022) (COCl₂) has been a cornerstone in the industrial synthesis of many commodity chemicals, including isocyanates, carbonates, and ureas. researchgate.netiupac.org For decades, phosgenation has been the primary method for producing aryl isocyanates, which are key intermediates in the synthesis of unsymmetrical ureas like N-Methyl-N,N'-diphenylurea. ukessays.comacs.org Despite its effectiveness, the extreme toxicity of phosgene gas necessitates stringent safety protocols and has led to it being classified as a chemical warfare agent, spurring the search for alternative reagents. tno.nliupac.orgresearchgate.net

The most traditional and widely applied industrial method for synthesizing urea (B33335) derivatives involves the reaction of amines with phosgene. nih.gov This approach is versatile enough to produce both symmetrical and unsymmetrical ureas. The typical process for an unsymmetrical urea like this compound involves a multi-step sequence.

First, an aniline (B41778) derivative is reacted with phosgene. This reaction generates a highly reactive isocyanate intermediate. nih.govmdpi.com Subsequently, this intermediate is reacted with a different amine nucleophile to yield the final unsymmetrical urea product. nih.gov For this compound specifically, one route involves the reaction of diphenylamine (B1679370) with phosgene to form N,N-diphenylcarbamoyl chloride, which is then reacted with methylamine. An alternative, and more common, industrial practice involves reacting an amine with phosgene to produce an isocyanate, which is then reacted with a second amine. ukessays.comprepchem.comprepchem.com Safer, though still hazardous, alternatives to gaseous phosgene, such as the liquid diphosgene and solid triphosgene, have been developed. iupac.orgmdpi.com These compounds serve as phosgene substitutes but work by decomposing to generate phosgene in situ during the reaction. commonorganicchemistry.com

The mechanism of phosgene-mediated urea synthesis proceeds through a well-understood, two-stage process.

Stage 1: Isocyanate Formation The synthesis begins with the nucleophilic attack of a primary amine on the highly electrophilic carbonyl carbon of phosgene. This addition-elimination reaction results in the formation of a carbamoyl (B1232498) chloride intermediate and a molecule of hydrogen chloride (HCl). In the presence of a base or at elevated temperatures, this intermediate readily eliminates another molecule of HCl to yield a highly reactive isocyanate (R-N=C=O).

Conventional Phosgenation Approaches in Urea Synthesis

Phosgene-Free Synthetic Pathways: Innovations and Mechanistic Investigations

The significant hazards associated with phosgene have catalyzed extensive research into phosgene-free synthetic routes. researchgate.netiupac.org These innovative approaches aim to replace phosgene with less toxic carbonyl sources, such as carbon monoxide (CO), or utilize alternative reaction pathways like the carbonylation of nitroaromatics. acs.org

One notable phosgene-free route to this compound involves a two-step process starting from diphenylamine and a symmetric organic carbonate, such as dimethyl carbonate. tno.nlresearchgate.net This reaction, catalyzed by an ionic liquid, first produces a carbamate (B1207046). This carbamate intermediate is then converted to this compound by treatment with monomethylamine. tno.nlresearchgate.net The efficiency of this process is highly dependent on the specific carbonate used. tno.nl

Reductive carbonylation of nitroaromatic compounds has emerged as a promising one-pot, phosgene-free strategy for synthesizing ureas and their precursor carbamates. ukessays.comunimi.it This method utilizes nitroarenes, which are readily available and stable, as the starting material, and carbon monoxide as the carbonyl source. rsc.orgrsc.org The reaction is facilitated by transition metal catalysts and involves the simultaneous reduction of the nitro group and the incorporation of a carbonyl group. ukessays.com

Palladium-based catalytic systems have proven highly effective for the reductive carbonylation of nitroarenes. researchgate.netukessays.com These reactions can be directed to selectively produce N,N'-diphenylurea (DPU), a precursor or analogue to this compound. researchgate.netiupac.org The process typically involves reacting a nitroarene, such as nitrobenzene (B124822), with carbon monoxide in the presence of an amine and a palladium catalyst. acs.org

The catalytic system's composition is crucial for achieving high yield and selectivity. researchgate.net Homogeneous catalysts, such as Pd(II)-diphosphine complexes, have been shown to facilitate the one-step synthesis of DPU with yields exceeding 90% under optimized conditions. researchgate.netiupac.org Key factors influencing the reaction outcome include the solvent system (e.g., acetic acid-methanol mixtures) and the electronic and steric properties of the phosphine (B1218219) ligands. researchgate.netiupac.org Heterogeneous catalysts, like palladium on carbon (Pd/C), also offer an effective and recyclable option for synthesizing unsymmetrical ureas from nitroarenes. rsc.orgrsc.org

The proposed mechanism for this transformation involves the initial reduction of the nitroarene to an aniline or a related intermediate. Concurrently, the palladium catalyst facilitates the insertion of carbon monoxide to form an isocyanate in situ. This isocyanate is then rapidly trapped by an amine present in the reaction mixture to form the corresponding urea. ukessays.com

Table 1: Selected Palladium-Catalyzed Reductive Carbonylation Systems for Diphenylurea Synthesis

Catalyst System Substrates Solvent Conditions Yield of DPU Reference
[PdCl₂(dppf)]/FeCl₃/LiBr Aniline, CO, O₂ N/A 0.3 MPa O₂, High TOF 100% Selectivity researchgate.net
Pd(II)-diphosphine Nitrobenzene, CO Acetic Acid-Methanol Optimized >90% researchgate.netiupac.org

Note: This table presents a selection of findings and is not exhaustive.

Alongside palladium, rhodium complexes have been identified as potent catalysts for the carbonylation of nitroaromatics to form ureas and carbamates. niscpr.res.inwiley-vch.de The catalytic behavior of rhodium systems, such as [RhA(CO)Py] (where HA is anthranilic acid), can be tuned to favor the formation of either N,N'-diphenylurea or methyl-N-phenyl carbamate. niscpr.res.in

The product distribution is highly dependent on the reaction parameters. Under moderate carbon monoxide pressure (e.g., 60 atm), the reaction selectively yields N,N'-diphenylurea as the major product. niscpr.res.in However, increasing the CO pressure and the concentration of an alcohol co-solvent like methanol (B129727) shifts the selectivity towards the formation of the corresponding carbamate. niscpr.res.in

Kinetic and spectroscopic studies suggest that the rhodium-catalyzed reaction also proceeds through the formation of an isocyanate intermediate. This intermediate is then scavenged by an excess of amine in the system to produce the diarylurea. niscpr.res.in The versatility of rhodium catalysts is further demonstrated by their use in synthesizing ¹¹C-labelled ureas for applications like PET imaging, highlighting the mild conditions and functional group tolerance of these methods. researchgate.net

Table 2: Influence of Reaction Parameters in Rhodium-Catalyzed Carbonylation of Nitrobenzene

Parameter Condition Major Product Reference
CO Pressure Moderate (~60 atm) N,N'-Diphenylurea niscpr.res.in
CO Pressure High (>80 atm) Methyl-N-phenyl carbamate niscpr.res.in
Methanol Concentration Low N,N'-Diphenylurea niscpr.res.in

Note: This table illustrates general trends observed in the cited research.

Reductive Carbonylation Strategies: Catalytic Systems and Reaction Networks

Carbon Dioxide (CO2) and its Equivalents in Green Synthesis of Urea Derivatives

The utilization of carbon dioxide (CO2) as a C1 building block for chemical synthesis is a cornerstone of green chemistry, offering a non-toxic and renewable alternative to traditional carbon sources. researchgate.net The synthesis of urea derivatives from CO2 and amines can proceed under mild conditions, sometimes even without a catalyst or solvent. rsc.org The reaction typically involves the formation of an alkyl ammonium (B1175870) alkyl carbamate intermediate, which then dehydrates to form the urea product. rsc.org

Several catalytic systems have been developed to enhance the efficiency of this conversion. For instance, an electrochemical approach using oxygen electroreduction in ionic liquids can trigger the formation of urea compounds from CO2 and primary amines at low potentials. nih.gov Another method employs silylamines, which react with CO2 to generate silylcarbamates that subsequently form ureas. researchgate.net This protocol is notable for its application in synthesizing 13C-labeled and chiral ureas. researchgate.net

Recent research has also highlighted the potential of electrocatalysis for urea synthesis from CO2 and nitrogen sources at ambient conditions, aiming to overcome the kinetic and thermodynamic stability of CO2. benthamdirect.comresearchgate.net Innovations in catalyst design, such as multi-heterojunction interfacial structures, have shown promise in selectively producing urea from nitrite (B80452) and carbon dioxide. nih.gov For example, a catalyst composed of graphdiyne grown on cobalt–nickel mixed oxides demonstrated high Faradaic efficiency and urea yield rates. nih.gov Similarly, ultraporous permanently polarized hydroxyapatite (B223615) (upp-HAp) has been explored as a catalyst for the synthesis of urea from ammonia (B1221849) and CO2 under mild conditions. nih.gov

Table 1: Examples of CO2-based Urea Synthesis

Reactants Catalyst/Conditions Product Key Finding Reference
Primary aliphatic amines, CO2 No catalyst, no solvent Urea derivatives Feasible under optimized temperature and pressure rsc.org
Primary amines, CO2, O2 Electroreduction in ionic liquids Urea compounds Green approach with high conversion rates at low potentials nih.gov
Silylamines, CO2 In(III) catalyst or catalyst-free in pyridine Symmetrical ureas Proceeds via silylcarbamate intermediates researchgate.net
Nitrite, CO2 Graphdiyne on cobalt–nickel mixed oxides Urea High selectivity and yield at room temperature and pressure nih.gov
Ammonia, CO2 Ultraporous permanently polarized hydroxyapatite (upp-HAp) Urea High selectivity under mild conditions (95-120 °C, 1 bar CO2) nih.gov

Isocyanate-Mediated Synthesis: In-Situ Generation and Reactivity

Isocyanates are highly reactive intermediates crucial for the synthesis of many urea derivatives. However, their high toxicity, particularly of reagents like phosgene used in their traditional production, has driven the development of safer, in-situ generation methods. gaylordchemical.comnih.gov

The direct reaction of methyl isocyanate with diphenylamine is a well-established method for producing this compound. prepchem.comprepchem.com The synthesis is typically carried out by heating a mixture of diphenylamine and a slight excess of methyl isocyanate in a solvent like toluene. prepchem.comprepchem.com The reaction can be facilitated by a catalyst, such as di-n-butyl phosphate, and proceeds over several hours at elevated temperatures (e.g., 100°C). prepchem.com This process can achieve high yields, with reports of up to 96% of the theoretical yield. prepchem.com The product, this compound, precipitates upon cooling and can be isolated by filtration. prepchem.comprepchem.com

Table 2: Synthesis of this compound via Methyl Isocyanate and Diphenylamine

Reactants Catalyst Solvent Temperature Time Yield Reference
Diphenylamine, Methyl isocyanate Di-n-butyl phosphate Toluene 100°C 10 hours 96% prepchem.com
Diphenylamine, Methyl isocyanate Acidic compounds (various) Toluene 100°C 8 hours Varies prepchem.com

To circumvent the direct handling of toxic isocyanates, several in-situ generation methods have been developed. These methods often involve the rearrangement of other functional groups. rsc.org

Hofmann, Curtius, and Lossen Rearrangements: These classic organic reactions generate isocyanate intermediates from primary amides, acyl azides, and hydroxamic acids, respectively. nih.govrsc.org The generated isocyanate can then be trapped by an amine to form the desired urea. For example, a one-pot synthesis can transform Boc-protected amines into various ureas by generating the isocyanate in situ using 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640). organic-chemistry.orgacs.org

From Carbamates and Carbonates: Phosgene-free routes often utilize carbamates or carbonates as precursors. For instance, this compound can be synthesized in a two-step process starting from the reaction of symmetrical organic carbonates with diphenylamine to form carbamates, which are then treated with methylamine. tno.nlresearchgate.net

Using CO2 and Dehydrating Agents: A one-pot method involves the reaction of an aryl amine with CO2 in the presence of a dehydrating agent system, such as DMSO and trifluoroacetic anhydride (TFAA), to generate the isocyanate in situ. gaylordchemical.com This intermediate is then reacted with another amine to produce an unsymmetrical urea. gaylordchemical.com

These alternative methods provide safer and more practical approaches for the synthesis of ureas, avoiding the need to handle hazardous phosgene or isolate the reactive isocyanate intermediates. rsc.orgrsc.org

Reaction of Methyl Isocyanate with Diphenylamine for this compound Formation

Transamidation and Alcoholysis Reactions of Urea Precursors

Transamidation and alcoholysis of urea and its derivatives represent viable, often catalyst-driven, pathways for synthesizing new urea compounds, avoiding the use of phosgene. wikipedia.orgresearchgate.net

The transamidation of urea involves the exchange of its amino groups with other amines. wikipedia.org This process is more favorable for urea compared to the transamidation of more inert amides and can be used on an industrial scale. wikipedia.org The reaction can be catalyzed by Lewis acids or organometallic complexes. wikipedia.org A straightforward protocol for synthesizing N,N′-substituted ureas involves the cross-coupling of mono-substituted ureas with isocyanates using sodium hydride at room temperature, without the need for metal catalysts. rsc.org Another approach demonstrates that urea can serve as an alternative to isocyanates for producing ureido-functionalized compounds through transamidation with various amines at relatively mild temperatures (80–90 °C). nih.gov The mechanism is thought to proceed via the in-situ formation of isocyanic acid. nih.gov

Alcoholysis of urea, reacting urea with an alcohol, is a green route for producing organic carbamates and carbonates, which can be further converted to other derivatives. researchgate.netaiche.org This reaction is reversible and often requires stripping of the ammonia byproduct to drive the reaction toward completion. aiche.org The synthesis of propylene (B89431) carbonate, for example, can be achieved through the alcoholysis of urea with propylene glycol, a process that benefits from cheap and readily available raw materials. nih.gov Both homogeneous and heterogeneous catalysts have been employed to facilitate urea alcoholysis. nih.gov For instance, the synthesis of methyl N-phenylcarbamate can be achieved from the reaction of aniline, urea, and methanol, catalyzed by various metal oxides or Lewis acids. sciengine.com

Organometallic and Other Catalytic Approaches in Urea Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the production of ureas is no exception. Organometallic complexes and other catalytic systems offer efficient and selective pathways, often under milder conditions than traditional methods. chemrxiv.orgnih.gov

Both heterogeneous and homogeneous catalysts are extensively used in urea synthesis, each offering distinct advantages.

Homogeneous catalysts are soluble in the reaction medium, providing excellent interaction with reactants. nih.gov

Rhodium complexes have been used for the reductive carbonylation of nitroaromatics to produce N,N'-diphenylurea. niscpr.res.in

Ruthenium pincer complexes have been shown to catalyze the synthesis of ureas directly from methanol and amines, producing hydrogen as the only byproduct. organic-chemistry.orgchemrxiv.org

Palladium(II)-diphosphine complexes are effective for the reductive carbonylation of nitrobenzene to yield 1,3-diphenylurea (B7728601). researchgate.net

Oxovanadium(V) compounds have been demonstrated to catalyze the synthesis of ureas from disilylamines and carbon dioxide under ambient pressure. acs.org

Ionic liquids, such as 3-methyl-1-butylimidazolium chloride ([BMIM]Cl), can catalyze the formation of carbamates from organic carbonates and diphenylamine as a step in a phosgene-free synthesis of this compound. tno.nlresearchgate.net

Heterogeneous catalysts are in a different phase from the reactants, which allows for easy separation, recovery, and reuse, making processes more economical and sustainable. nih.gov

Metal oxides , such as CaO–MgO, have been used for the synthesis of propylene carbonate from urea and propylene glycol. nih.gov Similarly, Ca-Zn-Al composite oxides have shown high catalytic performance for the same reaction. syxbsyjg.com γ-Al2O3 is effective in catalyzing the synthesis of methyl N-phenylcarbamate from aniline, urea, and methanol. sciengine.com

Metal-Organic Frameworks (MOFs) are emerging as highly effective catalysts. Their porous nature allows for the spatial isolation of catalytic sites, preventing aggregation and enhancing activity. nih.gov Urea-containing MOFs have been engineered to act as hydrogen-bond-donor catalysts. nih.gov Other MOF-based materials are being developed for the electrochemical synthesis of urea from CO2 and nitrate (B79036), showing high efficiency and stability. rsc.org

Electrocatalysts are a key area of research for sustainable urea production. Various materials, including metal-based catalysts (e.g., Pd-Cu alloys), single-atom catalysts, and heterostructures, are being investigated to improve the efficiency of C-N coupling reactions for urea synthesis under ambient conditions. researchgate.netmdpi.comrsc.orgchinesechemsoc.org

Detailed Mechanistic Aspects of Catalytic Cycles

The formation of the urea linkage in this compound and its analogs is often accomplished through catalytic carbonylation reactions. These processes can be broadly categorized into reductive carbonylation of nitroaromatics and oxidative carbonylation of amines, each involving distinct mechanistic pathways.

Reductive Carbonylation: In this approach, a nitroarene is reduced and carbonylated in a single pot, often using a palladium or rhodium-based catalyst. unimi.itniscpr.res.in The synthesis of N,N'-diphenylurea, a close analog, provides insight into the likely mechanism. For a rhodium-catalyzed system, the reaction is believed to proceed through the formation of an intermediate isocyanate which is then rapidly scavenged by an amine to yield the final urea product. niscpr.res.in

A proposed mechanistic cycle for the palladium-catalyzed reductive carbonylation of nitrobenzene to form carbamates or ureas generally involves several key steps:

Catalyst Activation: The active catalytic species is generated from a precursor.

Nitro Group Reduction: The nitroarene coordinates to the metal center and is reduced.

Carbon Monoxide Insertion: A molecule of carbon monoxide (CO) inserts into a metal-nitrogen bond.

Product Formation: The resulting intermediate reacts with an amine (like aniline) or an alcohol to form the urea or carbamate, respectively. unimi.ituniversiteitleiden.nl

Oxidative Carbonylation: This route involves the reaction of amines with carbon monoxide in the presence of an oxidant and a catalyst. For instance, selenium-catalyzed oxidative cross-carbonylation of an aromatic amine with another amine can produce unsymmetrical ureas. arkat-usa.org A proposed mechanism for palladium-catalyzed carbonylation of amines suggests a sequence of C-H bond activation, insertion of CO, nucleophilic attack by the second amine, and finally, oxidation of the catalyst to complete the cycle. acs.org

Phosgene-Free Carbamate Route: An alternative, two-step synthesis for N-Methyl-N',N'-diphenylurea (also known as Akardite II) avoids phosgene by first reacting diphenylamine with an organic carbonate, such as dimethyl carbonate. researchgate.nettno.nl This reaction, catalyzed by an ionic liquid like 3-methyl-1-butylimidazolium chloride ([BMIM]Cl), forms a carbamate intermediate (O-methyl-N,N'-diphenyl carbamate). tno.nl This is an equilibrium reaction where the removal of the alcohol byproduct (methanol) drives the reaction toward the carbamate product. The second step involves the treatment of this carbamate with monomethylamine to yield N-Methyl-N',N'-diphenylurea. researchgate.nettno.nl

Novel Alkylation and Derivatization Strategies for this compound Analogs

The creation of analogs of this compound is crucial for developing new materials or biologically active molecules. This involves either modifying the parent molecule or employing synthetic strategies that build the analog from different precursors.

Direct alkylation of a pre-formed urea can be challenging, often requiring harsh conditions and suffering from side reactions such as O-alkylation or multiple alkylations. rsc.org Therefore, novel strategies focus on building the desired analog from tailored starting materials.

One synthetic approach involves the alkylation of an amine precursor followed by urea formation. For example, N-methyl-N',N'-diphenylurea can be prepared through the alkylation of diphenylamine with a methylamino-formyl halide in the presence of a base. google.com

Furthermore, derivatization is key in fields like drug discovery. For instance, extensive structural modifications on N-aryl-N'-aryl urea cores, such as introducing alkyl or alkylcarbamoyl piperazine (B1678402) groups, have been used to fine-tune the selectivity of these compounds for specific biological receptors. nih.gov The synthesis of novel N,N'-diphenylurea derivatives as potential inhibitors for enzymes like IDO1 showcases how different substituents can be introduced on the phenyl rings or the urea nitrogens to modulate activity. frontiersin.org These syntheses often involve multi-step sequences where the urea moiety is formed from a custom-synthesized amine and an isocyanate.

StrategyDescriptionKey ReactantsReference
Alkylation of Amine PrecursorAlkylation of diphenylamine followed by reaction to form the urea structure.Diphenylamine, Methylamino-formyl halide google.com
Structural Modification for SelectivitySynthesis of complex urea derivatives by adding functional groups like alkylcarbamoyl piperazines.N-aryl piperazines, Isocyanates nih.gov
Synthesis of Bioactive AnalogsBuilding novel diphenylurea derivatives with specific substituents for biological targets.Substituted anilines, Isocyanates, Triazoles frontiersin.org
Reductive AlkylationA method used in pseudopeptide synthesis to create methyleneamino bonds, a strategy adaptable for urea analog synthesis.N-α-protected α-amino aldehydes, Reducing agents mdpi.com

Optimization of Reaction Conditions for Synthetic Efficiency and Selectivity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of various reaction parameters. The interplay between temperature, pressure, solvent, reactant ratios, and catalyst loading is critical for maximizing conversion of starting materials while minimizing the formation of byproducts.

In the synthesis of diphenylurea from urea and aniline, parameters such as molar ratio, temperature, reaction time, and vacuum level have been optimized. Optimal conditions were found to be a urea to aniline molar ratio of 1:4–7, a temperature of 160-175 °C, and a reaction time of 3–6 hours under a vacuum of 50–200 mmHg. google.com

For the two-step, phosgene-free synthesis of N-Methyl-N',N'-diphenylurea, optimization of the first step (carbamate formation) proved crucial. Key findings include:

Temperature and Time: Increasing the reaction temperature from 110 °C to 130 °C and the time to 7 hours significantly increased the yield of the carbamate intermediate from 55% to 80%. tno.nl

Reactant Ratio: Using an excess of dimethyl carbonate relative to diphenylamine was shown to improve reaction efficiency. tno.nl

Byproduct Removal: Conducting the reaction in an open vessel to allow the methanol byproduct to evaporate was essential for pushing the equilibrium towards the product, as reactions in a closed vessel were less efficient. tno.nl

The choice of solvent is another critical factor. In a study on the synthesis of N-substituted ureas, it was found that using water as the sole solvent, without any organic co-solvents, led to better reaction rates, product conversion, and isolated yields compared to reactions run in organic solvents or solvent mixtures. rsc.org

In catalytic systems, the pressure of gaseous reactants like carbon monoxide can dramatically influence product selectivity. In the rhodium-catalyzed carbonylation of nitrobenzene, moderate CO pressure favored the formation of N,N'-diphenylurea, while higher pressures and methanol concentrations shifted the selectivity towards methyl-N-phenyl carbamate. niscpr.res.in

The following table summarizes the impact of various reaction conditions on the synthesis of diphenylureas and their analogs.

ParameterEffect on SynthesisExample SystemReference
Temperature Higher temperatures can increase reaction rates but may also lead to byproduct formation if too high.Carbamate formation from diphenylamine and dimethyl carbonate. Yield increased from 55% at 110°C to 80% at 130°C. tno.nl
Solvent Can significantly affect reaction rate, conversion, and yield.Synthesis of N-substituted ureas. Water as the sole solvent was found to be superior to organic co-solvents. rsc.org
Reactant Molar Ratio An excess of one reactant can drive the reaction to completion.Synthesis of diphenylurea from urea and aniline. Optimal aniline excess is 4-7 fold. google.com
Pressure (Gas Phase) Influences the selectivity between different carbonylation products.Rhodium-catalyzed carbonylation. Moderate CO pressure favors urea; high pressure favors carbamate. niscpr.res.in
Catalyst Loading Affects reaction rate and overall conversion.Palladium-catalyzed reductive carbonylation of nitrobenzene. acs.org
Byproduct Removal Crucial for equilibrium-limited reactions.Carbamate synthesis. Evaporation of methanol byproduct drives the reaction forward. tno.nl

Advanced Structural Characterization and Conformational Dynamics of N Methyl N,n Diphenylurea

Spectroscopic Analysis of N-Methyl-N,N'-diphenylurea and Analogues

Spectroscopic methods are fundamental tools for elucidating the structure and dynamics of urea (B33335) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) each offer a unique window into the molecular properties of this compound and its structural relatives.

NMR spectroscopy is a powerful technique for probing the electronic environment of atomic nuclei, providing detailed information about molecular structure and dynamics in solution. oup.combhu.ac.in Studies on this compound and its analogues, N,N'-diphenylurea and N,N'-dimethyl-N,N'-diphenylurea, utilize ¹H, ¹³C, and other heteroatom NMR to investigate their conformational landscapes. nih.govresearchgate.net

The conformation of the urea backbone is significantly influenced by the substitution pattern on the nitrogen atoms. nih.gov N,N'-diphenylurea predominantly adopts a trans,trans conformation in solution. nih.govresearchgate.net However, the introduction of methyl groups induces a conformational shift. The sequential addition of N-methyl groups to N,N'-diphenylurea leads to a shift from the trans,trans conformation to a cis,cis conformation, as seen in N,N'-dimethyl-N,N'-diphenylurea. nih.gov This suggests that this compound exists in an intermediate or mixed conformational state.

Extensive NMR studies on substituted diphenylureas have been performed to gain insight into their structure. nih.gov The chemical shifts (δ) of the N-H protons are particularly sensitive to hydrogen bonding and conformation. In N,N'-arylalkylureas, the N-H proton signals can be analyzed to understand intramolecular hydrogen bonding, which often stabilizes a trans-cis conformation. The chemical shift of these protons is also influenced by temperature and the nature of the substituents. For amide NH groups, these signals typically appear in the region of 5.0-8.5 δ ppm. bhu.ac.in

¹³C NMR spectroscopy provides complementary information. The carbonyl carbon (C=O) signal in urea derivatives is typically observed around 152-155 ppm. dergipark.org.trfrontiersin.org The chemical shifts of the aromatic carbons can also provide information about the orientation of the phenyl rings. frontiersin.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Urea Analogues

Compound/FragmentNucleusChemical Shift (δ, ppm)SolventComments
N-methylaniline¹H2.82 (N-CH₃), 6.61-7.19 (Aryl)CDCl₃Analogue for the N-methyl-N-phenyl fragment. uva.nl
N-methylaniline¹³C30.7 (N-CH₃), 112.4-149.3 (Aryl)CDCl₃Analogue for the N-methyl-N-phenyl fragment. uva.nl
1,3-Diphenylurea (B7728601)¹H8.63 (NH), 6.98-7.46 (Aryl)DMSO-d₆Parent compound, shows a single NH environment. chemicalbook.com
Substituted Diphenylurea¹³C~155 (C=O), 112-141 (Aryl)DMSO-d₆General range for the urea carbonyl and aromatic carbons. frontiersin.org
N-methyl acetamide¹H1.92, 2.70 (CH₃), 8.13 (NH)-Model compound for amide proton shifts. bhu.ac.in

Dynamic NMR (DNMR) is employed to study molecules undergoing chemical exchange processes on the NMR timescale, such as conformational changes. numberanalytics.com For this compound and its analogues, DNMR can reveal the kinetics of rotation around the C-N bonds and the interconversion between different conformers (e.g., cis-trans and trans-trans). nih.govresearchgate.net

When the rate of exchange between two different molecular conformations is slow, separate signals are observed in the NMR spectrum for each state. numberanalytics.com As the temperature increases, the rate of exchange also increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. By analyzing the changes in the NMR lineshape over a range of temperatures, it is possible to determine the kinetic and thermodynamic parameters for the conformational exchange process, such as the activation energy barrier for bond rotation. scispace.com Studies on N,N'-dimethyl-N,N'-diphenylurea have shown it exhibits a dynamic conformational behavior in solution, with constant fluctuations between cis-cis and cis-trans conformations. nih.govresearchgate.net This highlights the utility of DNMR in characterizing the flexibility of the urea backbone. researchgate.net

Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. rsc.org It is particularly sensitive to the presence of functional groups and intermolecular interactions like hydrogen bonding. dergipark.org.tr

In this compound, key vibrational modes include the N-H stretching, C=O (amide I) stretching, and N-H bending vibrations. The position of the N-H stretching band in the IR spectrum is a strong indicator of hydrogen bonding. mst.edu Unassociated N-H groups typically show sharp absorption bands between 3550 and 3700 cm⁻¹, whereas hydrogen-bonded N-H groups give rise to broader and red-shifted bands in the 2400–3200 cm⁻¹ region. dergipark.org.trmst.edu Time-resolved infrared experiments on related thioureas indicate that N-H groups can form hydrogen bonds that exchange on a picosecond timescale. acs.org

The C=O stretching vibration is also sensitive to the molecular environment and conformation. Differences in the vibrational spectra of various conformers can be distinguished, as different conformational states give rise to distinct N-H stretching bands. acs.org The analysis of IR and Raman spectra of 1,3-diphenylurea suggests the presence of a second conformational form at room temperature. researchgate.net Theoretical calculations combined with experimental spectra allow for comprehensive band assignments. rsc.orgresearchgate.net

Table 2: Characteristic Vibrational Frequencies for Diphenylurea Analogues

Vibrational ModeFrequency Range (cm⁻¹)Spectroscopic TechniqueComments
N-H Stretch (H-bonded)3200 - 2400IR, RamanBroadening and red-shift indicate hydrogen bonding. dergipark.org.tr
C-H Stretch (Aromatic)~3000IR, RamanOften more pronounced in Raman spectra. americanpharmaceuticalreview.com
C=O Stretch (Amide I)~1720IRPosition is sensitive to conformation and H-bonding. americanpharmaceuticalreview.com
N-H Bend (Amide II)1550 - 1650IRIn-plane bending coupled with C-N stretching.
Aromatic Ring Modes1250 - 1550RamanProvides fingerprint of the phenyl substituents. americanpharmaceuticalreview.com

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. Electron ionization (EI) is a common method used for volatile compounds like urea derivatives. nist.gov

The mass spectrum of a molecule provides the mass-to-charge ratio (m/z) of the molecular ion (M⁺), which corresponds to the molecular weight of the compound. For this compound (C₁₄H₁₄N₂O), the expected monoisotopic mass is approximately 226.11 g/mol . chemspider.com The mass spectrum of the related compound N,N'-dimethyl-N,N'-diphenylurea (C₁₅H₁₆N₂O) shows a molecular ion peak corresponding to its molecular weight of 240.30 g/mol . nist.govnih.gov

Analysis of the fragmentation pattern can confirm the compound's structure. For instance, the fragmentation of diphenylurea derivatives often involves cleavage of the C-N bonds and rearrangement of the phenyl groups, leading to characteristic fragment ions. This information is crucial for confirming the identity of synthesized compounds and assessing their purity. frontiersin.orgchemicalbook.com

Conformational Insights from NMR Chemical Shifts and Coupling Constants

Infrared (IR) and Raman Spectroscopy: Vibrational Analysis and Hydrogen Bonding Interactions

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not widely reported, extensive crystallographic studies on its analogues provide a strong basis for understanding its likely solid-state conformation.

The crystal structure of 1,3-diphenylurea reveals a nearly planar molecule with a trans-trans conformation of the urea group, stabilized by intermolecular N-H···O hydrogen bonds that form chains. researchgate.net In contrast, N,N'-dimethylated derivatives are found to exist in a cis-cis form in the crystal. researchgate.net This stark conformational difference highlights the profound impact of N-methylation on the solid-state packing and hydrogen bonding motifs.

Studies on the related N,N'-diethyl-N,N'-diphenylurea show that the molecule possesses a pseudo C₂ symmetry with both phenyl groups in a trans position relative to the carbonyl oxygen. researchgate.netnih.gov The nitrogen atoms in this structure exhibit a hybridization state intermediate between trigonal and tetrahedral, leading to a non-planar amide group. researchgate.net This planarization is a result of amide-type resonance and interaction with the aromatic system of the phenyl substituents. iucr.org These findings suggest that the solid-state structure of this compound would also be heavily influenced by a balance between steric effects from the methyl and phenyl groups and the formation of intermolecular hydrogen bonds involving the single N-H proton.

Table 3: Crystallographic Data for Diphenylurea Analogues

CompoundCrystal SystemSpace GroupKey Conformational FeatureRef.
1,3-DiphenylureaOrthorhombicPna2₁trans-trans conformation, intermolecular N-H···O H-bonds researchgate.net
N,N'-Diethyl-N,N'-diphenylureaMonoclinicP2₁/cPseudo C₂ symmetry, phenyl groups trans to C=O researchgate.netiucr.org
N,N'-Dimethyl-N,N'-di(p-nitrophenyl)ureaMonoclinicC2/ccis-cis conformation researchgate.net

Single-Crystal X-ray Diffraction Analysis of this compound and Derivatives

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. While specific crystallographic data for this compound is not widely published, extensive studies on its close derivatives, such as N,N'-diphenylurea and N,N'-diethyl-N,N'-diphenylurea, provide significant insight into the expected structural features.

Analysis of N,N'-diethyl-N,N'-diphenylurea reveals that the molecule often exhibits a pseudo C2 symmetry. nih.govresearchgate.net A notable feature in these substituted diphenylureas is the geometry of the nitrogen atoms, which is found to be intermediate between trigonal and tetrahedral, leading to a nonplanar distortion of the amide groups of about 30 degrees. nih.govresearchgate.net The amide C-N bond lengths are reported to be around 1.37 Å. nih.govresearchgate.net In the case of 1,3-diethyl-1,3-diphenylurea (B122622), the coordination environment around both nitrogen atoms is nearly planar, a result of the lone pair's interaction with both the carbonyl group (amide resonance) and the phenyl ring's π-system. iucr.org The two phenyl rings are not coplanar, enclosing a significant dihedral angle. iucr.org Furthermore, studies on N,N'-dimethylated diphenylurea derivatives show they typically exist in a cis-cis conformation in the crystalline state. researchgate.netresearchgate.net

Table 1: Crystallographic Data for Diphenylurea Derivatives
CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersReference
N,N'-DiphenylureaC₁₃H₁₂N₂OOrthorhombicPna2₁a = 9.118(3) Å, b = 10.558(2) Å, c = 11.780(3) Å researchgate.net
N,N'-Diethyl-N,N'-diphenylureaC₁₇H₂₀N₂OMonoclinicP2₁/ca = 10.42 Å, b = 16.86 Å, c = 10.66 Å, β = 125.6° nih.govresearchgate.net
1,3-Diethyl-1,3-diphenylureaC₁₇H₂₀N₂OMonoclinicP2₁/ca = 9.6990(5) Å, b = 16.7622(10) Å, c = 10.6011(5) Å, β = 118.854(4)° iucr.org

Polymorphism and Crystal Packing Architectures

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in materials science and pharmaceuticals as different polymorphs can have distinct physical properties. acs.org The crystal packing of this compound, and thus its potential for polymorphism, is governed by the directed intermolecular forces it can form.

In unsubstituted N,N'-diphenylurea and its derivatives, the crystal packing is heavily influenced by hydrogen bonding and π-π stacking interactions. researchgate.net The most prominent interaction is the hydrogen bond between the N-H proton (donor) and the carbonyl oxygen (acceptor), which often leads to the formation of one-dimensional molecular chains or ribbons. researchgate.net In this compound, only one N-H group is available for this classical hydrogen bonding, which would fundamentally alter the packing motifs compared to the parent N,N'-diphenylurea, which has two such donors. The tertiary amine on the other side of the urea cannot act as a hydrogen bond donor, precluding the formation of extended, symmetric chains seen in the unsubstituted analogue. The crystal architecture would therefore likely involve dimeric structures or catemeric chains based on this single N-H···O=C interaction. Weaker interactions, such as C-H···O contacts, have been shown to be significant in the crystal packing of related compounds like 1,3-diethyl-1,3-diphenylurea, where they connect molecules into centrosymmetric dimers. iucr.org Aromatic stacking between phenyl rings further stabilizes the resulting supramolecular assembly.

Analysis of Intermolecular Interactions and Hydrogen Bonding in the Solid State

The solid-state structure of this compound is stabilized by a hierarchy of intermolecular interactions. The most significant of these is the classical hydrogen bond.

Theoretical and Computational Chemistry for Structural Elucidation and Property Prediction

Computational chemistry, particularly methods based on quantum mechanics, provides powerful tools for understanding the structural and electronic properties of molecules like this compound, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structures

Density Functional Theory (DFT) has become a standard and highly effective method for investigating the properties of urea-based compounds. ugm.ac.id Functionals such as B3LYP are commonly used to perform geometry optimizations and calculate electronic properties with a high degree of accuracy. ugm.ac.idnih.gov DFT allows for the prediction of molecular structures, vibrational frequencies, and electronic characteristics such as the energies of frontier molecular orbitals. nih.gov

The rotational freedom around the C-N bonds of the urea core allows this compound to adopt several conformations. Theoretical studies on the parent N,N'-diphenylurea show a predominance of trans-trans and cis-trans conformations in the gas phase. researchgate.netnih.gov Conversely, for N,N'-dimethyl-N,N'-diphenylurea, where both N-H protons are replaced by methyl groups, the cis-cis conformation is strongly favored due to steric hindrance. researchgate.netnih.gov

This compound represents an intermediate case. The presence of one methyl group introduces steric constraints not present in the parent compound, likely destabilizing the trans-trans conformation to some extent and influencing the equilibrium between cis and trans arrangements around the two C-N bonds. Energetic analysis via DFT geometry optimization can quantify the relative stabilities of these conformers (trans-trans, trans-cis, cis-trans, and cis-cis), revealing the global minimum energy structure and the energy barriers to interconversion. This analysis highlights a more dynamic conformational behavior compared to the symmetrically substituted analogues. researchgate.netnih.govscispace.com

Table 2: Predominant Conformations of Diphenylurea Derivatives based on Computational Analyses
CompoundSubstitution PatternFavored Conformation(s)Reference
N,N'-DiphenylureaUnsubstitutedtrans-trans, cis-trans researchgate.netnih.gov
This compoundMono-methylatedExpected to be a dynamic equilibrium of cis-trans and other forms nih.gov
N,N'-Dimethyl-N,N'-diphenylureaDi-methylatedcis-cis researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is used to understand chemical reactivity and electronic properties by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govajchem-a.com

For this compound, DFT calculations can map the distribution and energies of these orbitals. Typically for diarylureas, the HOMO is delocalized across the electron-rich phenyl rings and the nitrogen atoms of the urea moiety. The LUMO is generally an antibonding orbital also distributed over the aromatic framework. The introduction of the electron-donating methyl group is expected to raise the energy of the HOMO compared to the unsubstituted N,N'-diphenylurea, thereby potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity. rsc.org

Table 3: Conceptual FMO Properties and Their Significance
PropertyDefinitionSignificance
E(HOMO)Energy of the Highest Occupied Molecular OrbitalCorrelates with ionization potential; indicates electron-donating ability.
E(LUMO)Energy of the Lowest Unoccupied Molecular OrbitalCorrelates with electron affinity; indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE)ΔE = E(LUMO) - E(HOMO)Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov
Potential Energy Surface (PES) Scanning for Conformational Stability

The conformational landscape of this compound is complex, governed by the rotation around several key bonds. Potential Energy Surface (PES) scanning is a critical computational technique used to explore this landscape and identify stable conformers. A PES scan involves systematically changing specific dihedral angles (torsional coordinates) within the molecule and calculating the potential energy at each step, while allowing the rest of the molecule's geometry to relax. molcalx.com.cnblogspot.com This process maps out the energy as a function of molecular geometry, revealing energy minima that correspond to stable or metastable conformations and energy maxima that represent the transition states between them. molcalx.com.cnstackexchange.com

For urea derivatives like this compound, PES scans are typically performed for the rotation around the C-N bonds and the N-C(aryl) bonds. acs.org Studies on related molecules such as phenylurea and other diphenylurea derivatives have utilized methods like B3LYP and MP2 to construct these surfaces. acs.org For instance, the analysis of phenylurea showed that rotation about the C(sp2)−N bond is hindered by a barrier of approximately 8.6−9.4 kcal/mol. acs.org Similar scans for this compound would elucidate the energetic barriers between its possible cis-trans and trans-trans isomers, which are influenced by the steric hindrance and electronic effects of the N-methyl group. The introduction of the methyl group is expected to alter the relative stability of conformers compared to the unsubstituted N,N'-diphenylurea. researchgate.netnih.gov

The results of a PES scan provide a foundational understanding of the molecule's inherent conformational preferences in the gas phase, which is essential before considering solvent effects or dynamic behavior. dergipark.org.trrsc.org

Molecular Dynamics (MD) Simulations for Conformational Propensities and Dynamic Behavior

While PES scans identify static energy minima, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior and conformational propensities of this compound in more realistic environments, such as in solution. nih.govmdpi.com MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, offering a view of its flexibility and the transitions between different conformational states. mdpi.com

Studies on the closely related N,N'-diphenylurea and N,N'-dimethyl-N,N'-diphenylurea have demonstrated the power of MD simulations in understanding their conformational behavior. researchgate.netnih.govuiuc.edu For N,N'-diphenylurea, the trans-trans conformer is predominant in solution. researchgate.netnih.gov However, the introduction of methyl groups significantly alters this landscape. For N,N'-dimethyl-N,N'-diphenylurea, the cis-cis and cis-trans forms are favored in solution, and the molecule exhibits a more dynamic behavior with constant fluctuations between these states. researchgate.netnih.govuiuc.edu

Given these findings, MD simulations for this compound are expected to show a dynamic equilibrium between multiple conformations. The single methyl group likely disrupts the planarity and hydrogen bonding patterns seen in N,N'-diphenylurea, leading to a different conformational preference than either the unsubstituted or dimethylated analogues. nih.govplos.org The simulations can quantify the population of each major conformer in various solvents and reveal the timescale of interconversion, providing a detailed picture of its dynamic structural identity. acs.org

Table 1: Conformational Propensities of Diphenylurea Derivatives in Different Media Based on computational and spectroscopic studies of N,N'-diphenylurea and N,N'-dimethyl-N,N'-diphenylurea.

CompoundMediumPredominant Conformation(s)Dynamic BehaviorSource
N,N'-diphenylurea Gas Phasecis-trans, trans-trans- researchgate.netnih.gov
Solutiontrans-transLess dynamic researchgate.netnih.gov
N,N'-dimethyl-N,N'-diphenylurea Gas Phasecis-cis- researchgate.netnih.gov
Solutioncis-cis, cis-transHighly dynamic, constant fluctuations researchgate.netnih.govuiuc.edu
This compound SolutionExpected to be a dynamic mix, influenced by the single methyl groupExpected to be dynamic nih.gov

Application of Advanced Quantum Chemical Methods (e.g., M06-2X, AIM, MEP)

To achieve high accuracy in describing the subtle energetic and electronic features of this compound, advanced quantum chemical methods are employed. The M06-2X functional, part of the Minnesota family of density functionals, is particularly well-suited for studying non-covalent interactions, which are crucial in determining the conformational preferences of flexible molecules. nih.govredalyc.org It has been successfully used in studies of urea derivatives to calculate accurate energies for different conformers and transition states. researchgate.netnih.gov The M06-2X functional often provides results with accuracy comparable to more computationally expensive methods, making it a valuable tool for exploring the PES. redalyc.org

Beyond energy calculations, other methods are used to analyze the electronic structure:

Atoms in Molecules (AIM): AIM theory, or more specifically Quantum Theory of Atoms in Molecules (QTAIM), analyzes the topology of the electron density to characterize chemical bonds and non-covalent interactions. dergipark.org.tracs.org For this compound, AIM can identify and quantify the strength of intramolecular hydrogen bonds (e.g., N-H···O) and other weak interactions that stabilize certain conformations. acs.org

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. dergipark.org.tracs.orgresearcher.life It reveals regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the MEP map highlights the negative potential around the carbonyl oxygen, making it a primary hydrogen bond acceptor site, and the positive potential around the N-H proton, making it a hydrogen bond donor site. acs.orgresearcher.life This analysis is crucial for understanding its interaction with other molecules and solvents.

Table 2: Application of Advanced Computational Methods to Urea Derivatives

MethodApplicationInsights Gained for this compoundSource
M06-2X Calculation of conformational energies and rotational barriers.Accurate relative stabilities of cis and trans isomers, accounting for dispersion and non-covalent interactions. researchgate.netnih.govredalyc.org
AIM/QTAIM Topological analysis of electron density.Identification and characterization of intramolecular hydrogen bonds and other weak interactions stabilizing specific conformers. dergipark.org.tracs.org
MEP Visualization of the molecular electrostatic potential.Identification of electron-rich (H-bond acceptor) and electron-poor (H-bond donor) sites, predicting intermolecular interaction patterns. dergipark.org.tracs.orgresearcher.life

Correlation and Validation of Computational Results with Experimental Spectroscopic and Crystallographic Data

The validity and reliability of computational models for this compound are established by comparing the theoretical predictions with experimental data. uq.edu.au This correlation is a cornerstone of computational chemistry, ensuring that the theoretical models accurately reflect physical reality.

For urea derivatives, several key experimental techniques provide data for validation:

X-ray Crystallography: When single crystals are available, X-ray diffraction provides the precise solid-state geometry, including bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net This information serves as a direct benchmark for the geometries of the lowest-energy conformers predicted by quantum chemical calculations. acs.org For substituted diphenylureas, crystallographic data has generally shown good agreement with calculated structures. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy in solution provides information about the time-averaged conformation of the molecule. Chemical shifts and Nuclear Overhauser Effect (NOE) data can be used to infer the proximity of different protons, helping to distinguish between conformers (e.g., cis vs. trans). researchgate.netnih.gov The relative populations of conformers predicted by MD simulations and Boltzmann averaging of calculated energies can be validated against the isomer ratios determined from NMR spectra. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of the molecule. The frequency of the N-H and C=O stretching bands is particularly sensitive to hydrogen bonding and conformation. researchgate.netnih.gov Comparing the experimental IR spectrum with the vibrational frequencies calculated for different conformers helps to identify which conformers are present in the sample. dergipark.org.tr

Comprehensive studies on N,N'-diphenylurea and its N,N'-dimethyl derivative have successfully used a combination of these computational and experimental techniques to build a cohesive picture of their conformational behavior, demonstrating excellent agreement between theory and experiment. researchgate.netnih.gov A similar integrated approach is essential for the definitive structural characterization of this compound.

Mechanistic Studies of Reactions Involving N Methyl N,n Diphenylurea

Elucidation of Reaction Pathways in Reductive Carbonylation Processes

N-Methyl-N,N'-diphenylurea is implicated in the complex network of reactions that occur during the reductive carbonylation of nitroaromatics, a process aimed at producing valuable chemicals like isocyanates and carbamates without the use of toxic phosgene (B1210022). universiteitleiden.nlacs.orgunimi.it In these catalytic systems, typically employing palladium complexes, this compound can arise as a side-product or an intermediate. acs.orgessaycompany.com

The formation of ureas, including N,N'-diphenylurea (DPU), is often observed alongside the desired carbamate (B1207046) products, such as methyl N-phenylcarbamate (MPC). acs.orgessaycompany.com The proposed mechanisms suggest that an isocyanate intermediate, like phenyl isocyanate, is formed during the reaction. This highly reactive isocyanate can then be scavenged by nucleophiles present in the reaction mixture. niscpr.res.in If an amine, such as aniline (B41778) (which can be a co-product), is present, it can react with the isocyanate to form the corresponding urea (B33335) derivative. essaycompany.comniscpr.res.in The presence of this compound specifically points to reactions involving N-methylaniline or the methylation of a diphenylurea-type structure under reaction conditions.

Decomposition and Stabilization Mechanisms of this compound

Chemical Scavenging of Nitrogen Oxides by Urea Derivatives

This compound, also known as Akardite II, is a recognized stabilizer, particularly for nitrocellulose-based propellants. researchgate.netgoogle.com Its primary stabilization function is to scavenge nitrogen oxides (NOx), such as NO and NO2, which are produced during the decomposition of nitrate (B79036) esters like nitrocellulose. cymitquimica.com These NOx species are highly reactive and can catalyze the further degradation of the propellant, leading to instability and potentially self-ignition. google.com

The mechanism of scavenging involves the reaction of this compound with these detrimental nitrogen oxides. This process prevents the autocatalytic cycle of decomposition from accelerating. While the precise, detailed reaction pathways are complex and can involve radical processes, the fundamental action is the chemical trapping of NOx to form more stable derivative compounds. Other urea derivatives, such as 1,3-diethyl-1,3-diphenylurea (B122622) (Centralite I), function through a similar principle of reacting with and neutralizing nitrogen oxides. The effectiveness of these stabilizers is crucial for extending the shelf life and ensuring the safety of propellant formulations. researchgate.net

Investigation of Thermal and Chemical Degradation Pathways and By-product Formation

The thermal and chemical stability of this compound is a critical aspect of its function and application. Under thermal stress, urea derivatives can undergo decomposition. Theoretical studies on various alkyl- and phenyl-ureas suggest that a primary decomposition pathway involves a four-center pericyclic reaction, which yields a substituted isocyanate and an amine. nih.govacs.org For this compound, this would imply the potential formation of phenyl isocyanate and N-methylaniline.

Further reactions of the decomposition products can lead to a variety of by-products. For example, the highly reactive phenyl isocyanate can react with unreacted urea to form biuret (B89757) structures or undergo self-polymerization into dimers and trimers. mdpi.com In the presence of water, isocyanates can hydrolyze to form an amine (aniline) and carbon dioxide. mdpi.com The combustion of this compound is expected to generate mixed oxides of nitrogen (NOx) and carbon oxides. noaa.govlgcstandards.com

The degradation can also be influenced by chemical environments. For instance, hydrolysis under acidic or basic conditions is a known degradation pathway for urea derivatives, typically yielding the corresponding amines and carbon dioxide or carbonate ions.

Reactivity as an Intermediate in Organic and Fine Chemical Synthesis

Alcoholysis of Diphenylurea Derivatives to Methyl N-phenylcarbamate (MPC) and Aniline

Diphenylurea derivatives, including this compound, are valuable intermediates in phosgene-free routes to carbamates. researchgate.net The alcoholysis of N,N'-diphenylurea with methanol (B129727) is a key reaction for synthesizing methyl N-phenylcarbamate (MPC), an important precursor for isocyanates. sciengine.comsciengine.com This reaction typically produces aniline as a co-product. sciengine.comresearchgate.net

The mechanism of this alcoholysis reaction has been studied, and it is suggested to proceed through the thermal dissociation of the urea. researchgate.net The diphenylurea derivative first decomposes into phenyl isocyanate and the corresponding amine (aniline or a substituted aniline). mdpi.comresearchgate.net The phenyl isocyanate then reacts with the alcohol (e.g., methanol) to form the carbamate (MPC). mdpi.comresearchgate.net

The reaction is often catalyzed to improve efficiency and selectivity. Various catalysts, including lead, zinc, and aluminum compounds, have been investigated, with lead-based catalysts showing high activity. sciengine.comresearchgate.net The introduction of CO2 into the reaction system has been shown to potentially improve the yield of MPC by reacting with the aniline by-product to form more diphenylurea, thus shifting the equilibrium. sciengine.comsciengine.com

ReactantCatalystTemperature (°C)Conversion (%)MPC Selectivity (%)Reference
N,N'-DiphenylureaPbO/Al2O318095.6888.16 sciengine.com
N,N'-DiphenylureaPb(OCH3)215098.899.3 researchgate.net
N,N'-DiphenylureaNone-70.2157.43 sciengine.com

Formation of Phenyl Isocyanate from Urea Derivatives via Decomposition

The thermal decomposition of this compound and related diphenylurea compounds is a direct pathway to producing phenyl isocyanate, a crucial monomer for polyurethanes. mdpi.comresearchgate.net This process represents a key step in certain chemical recycling strategies for polyurethanes, where urea linkages formed as by-products can be converted back to valuable isocyanates. mdpi.com

The fundamental decomposition reaction involves breaking the C-N bonds within the urea structure to yield phenyl isocyanate and an amine (in this case, N-methylaniline or aniline from N,N'-diphenylurea). nih.govmdpi.comresearchgate.net

Decomposition of 1,3-Diphenylurea (B7728601) (DPU)

Generated code

This reaction serves as a model for the decomposition of substituted diphenylureas. mdpi.comresearchgate.net

Studies have shown that this decomposition is most effective at elevated temperatures, typically above 350 °C. mdpi.com Operating in a continuous gas phase can achieve high conversion of the urea with high selectivity towards phenyl isocyanate and aniline. mdpi.com The reactive nature of the isocyanate product necessitates careful control of reaction conditions to prevent side reactions, such as the formation of biurets or oligomerization products. mdpi.com Theoretical calculations support that the decomposition primarily occurs via a four-center pericyclic reaction mechanism. nih.govacs.org

Hydrogenation Pathways of Urea Derivatives

The catalytic hydrogenation of urea derivatives, including this compound, represents an important pathway for the conversion of compounds derived from carbon dioxide into valuable chemicals such as formamides, amines, and methanol. researchgate.netresearchgate.netnih.gov This process is a key aspect of indirect CO2 utilization strategies, which involve converting CO2 into stable intermediates like ureas or carbamates, followed by their hydrogenation under milder conditions than direct CO2 reduction. researchgate.netrsc.org Research has focused on developing catalyst systems, often based on transition metals like iridium, ruthenium, and manganese, that can selectively cleave the C–N and C=O bonds within the urea structure. researchgate.netresearchgate.net

The hydrogenation of urea derivatives can lead to different products depending on the reaction conditions and the catalyst used. The process can be tuned to yield two-electron reduction products (formamides) or six-electron reduction products (amines and methanol). nih.govrsc.org The subsequent reactions of these primary products are also of significant mechanistic interest.

Formation of Formamide (B127407) Intermediates in Hydrogenation Reactions

The formation of formamides is a crucial step in the hydrogenation of urea derivatives. researchgate.net Formamides are considered key intermediates in the reaction pathway leading to further reduced products like methylamines and methanol. nih.govrsc.org In some catalytic systems, the reaction can be selectively stopped at the formamide stage, which corresponds to a two-electron reduction. rsc.org

Two primary pathways have been proposed for the formation of formamides from urea derivatives:

Hemiaminal Intermediate Pathway : This pathway involves the direct hydrogenation of the carbonyl (C=O) double bond of the urea to form a hemiaminal intermediate. This unstable intermediate then selectively fragments to generate an amine and a formamide. rsc.org

Isocyanate Intermediate Pathway : An alternative route involves the thermal decomposition of the urea derivative into an isocyanate and an amine. The resulting isocyanate is then hydrogenated to the corresponding formamide. rsc.org

Studies using iridium-based catalysts have shown that at lower temperatures (e.g., 130-140 °C), the hydrogenation of various carbamates and urea derivatives can be highly chemoselective, yielding formamides as the primary product with up to 99% selectivity. rsc.org Similarly, manganese-catalyzed dehydrogenative coupling reactions of amines and methanol to produce ureas proceed through a formamide intermediate, highlighting the central role of this functional group in the reversible transformation. chemrxiv.orgacs.orgacs.org The reactivity of formamide intermediates is generally higher than that of the starting urea, facilitating their subsequent conversion under more forcing conditions. researchgate.net

Table 1: Selective Hydrogenation of Urea Derivatives to Formamides
SubstrateCatalyst SystemTemperature (°C)Pressure (bar H₂)Time (h)Primary ProductSelectivity (%)Reference
Aromatic Carbamates(PPh₃)₃Ir(CO)H / Py(CH₂PPh₂)₂1401024FormamidesHigh rsc.org
1,3-DiphenylureaRu-triphos catalyst---Formanilide (mixture with aniline)- researchgate.net
Urea Derivatives(PPh₃)₃RuCl₂ / KOtBu (>2.0 molar ratio)---N-FormamidesFavorable researchgate.net

Catalytic Coupling Reactions of Amines and Methanol from Hydrogenation Products

Complete, or six-electron, hydrogenation of urea derivatives leads to the cleavage of the carbonyl group entirely, producing corresponding amines and methanol. researchgate.netrsc.org A significant area of mechanistic study involves the subsequent fate of these products, particularly their ability to undergo in-situ catalytic coupling reactions to form N-methylated amines. rsc.orgresearchgate.net

There are two major reaction routes that explain the formation of N-methylamines during the hydrogenation of urea derivatives:

Hydrodehydration of Formamide Intermediates : The formamide intermediate, formed as described in section 4.4.1, can undergo further hydrogenation to the corresponding N-methylamine. rsc.org

Catalytic Coupling of Methanol and Amines : The amine and methanol products from the initial hydrogenation can react with each other in a dehydrogenative coupling (or borrowing hydrogen) process to yield N-methylamines. nih.govrsc.org The same catalyst system used for the hydrogenation often facilitates this subsequent coupling reaction. rsc.org

Experimental evidence supports the viability of both pathways. For instance, in the hydrogenation of 1,3-diphenylurea using an iridium catalyst system, N-methylaniline is a major product at higher temperatures (e.g., 180-200 °C). rsc.orgresearchgate.net Control experiments performing the catalytic coupling of aniline and methanol under the same conditions confirmed that this reaction is efficient, proving it is a key contributor to the formation of the methylated product. rsc.orgresearchgate.net The addition of methanol as a co-solvent can even accelerate the formation of N-methylamines by promoting this coupling reaction. rsc.org Further methylation to N,N-dimethylamines can also occur, often through the reaction of the N-monomethylamine with either another molecule of methanol or the formamide intermediate. nih.govresearchgate.net

Table 2: Formation of N-Methylamines from Hydrogenation of Urea Derivatives and Coupling Reactions
Reactant(s)Catalyst SystemTemperature (°C)ConditionsProduct(s)Yield (%)Reference
1,3-Diphenylurea(PPh₃)₃Ir(CO)H / Py(CH₂PPh₂)₂180-20030 bar H₂, THFN-Methylaniline, Aniline, Methanol~49 (N-Methylaniline at 200°C) rsc.orgresearchgate.net
1,3-Diphenylurea(PPh₃)₃Ir(CO)H / Py(CH₂PPh₂)₂18030 bar H₂, THF/Methanol co-solventN-Methylaniline49 rsc.org
Aniline + Methanol(PPh₃)₃Ir(CO)H / Py(CH₂PPh₂)₂130-16030 bar N₂, THF/MethanolN-Methylaniline- rsc.orgresearchgate.net
4-Fluoroaniline + Methanol--Catalytic Coupling4-Fluoro-N-methylaniline- nih.gov

Role of N Methyl N,n Diphenylurea in Supramolecular Chemistry and Materials Science Research

Hydrogen Bonding Networks and Molecular Assemblies

The urea (B33335) functionality is a powerful motif for constructing supramolecular architectures due to its capacity to form robust and directional hydrogen bonds.

Urea derivatives are exceptional building blocks in supramolecular chemistry, primarily owing to the structural characteristics of the urea group. jst.go.jp This group possesses high planarity, with the carbonyl oxygen atom acting as a hydrogen bond acceptor and the N-H protons serving as hydrogen bond donors. jst.go.jp This configuration is ideal for creating predictable and stable hydrogen-bonded networks. jst.go.jp Through the rational design of these intermolecular hydrogen bonds, scientists can create a variety of supramolecular structures, including capsules, pseudo-polymers, and functional soft materials like supramolecular gels. jst.go.jp

The self-assembly process is driven by noncovalent interactions, with hydrogen bonding being a primary force. tdl.org In many N,N'-disubstituted ureas, molecules arrange into linear tapes or chains connected by N-H···O=C hydrogen bonds. researchgate.net The specific arrangement and strength of these interactions are influenced by factors such as the nature of the substituents on the nitrogen atoms and the surrounding solvent medium. rsc.org For instance, the self-aggregation of urea derivatives in weakly polar solvents is affected by competition between the solute-solute hydrogen bonds (N-H···O) and solute-solvent hydrogen bonds. rsc.org

The introduction of a methyl group onto a nitrogen atom of the urea core, as in N-Methyl-N,N'-diphenylurea, has profound consequences for its hydrogen bonding capabilities. N-methylation serves multiple purposes: it can act as a tool to modulate the strength of hydrogen bonds and it introduces steric and electronic perturbations. nih.govcdnsciencepub.com

One of the most significant effects of methylating a urea nitrogen is the disruption of the existing hydrogen-bonding network. cdnsciencepub.com The methyl group replaces a hydrogen atom that would otherwise participate as a hydrogen bond donor. This alteration inherently changes the directionality and cooperativity of the resulting molecular assemblies. In the case of N,N'-diphenylurea, which typically forms extended hydrogen-bonded chains, the introduction of a single methyl group disrupts this pattern by removing one of the two N-H donor sites.

Furthermore, methyl substitution on the amino groups hinders the hydrogen-bonding ability of the substituted group and can also decrease the hydrogen-bonding affinity of the carbonyl oxygen. cdnsciencepub.com This electronic effect, combined with the steric bulk of the methyl group, alters the molecule's conformational preferences, which in turn dictates how it assembles in the solid state and in solution. nih.gov This strategic modification is a key tool in molecular design for controlling supramolecular structures. nih.gov

Principles of Self-Assembly in Urea Derivatives

Crystal Engineering and Design of Functional Materials

Crystal engineering relies on understanding and controlling intermolecular interactions to create solid-state architectures with desired properties. The conformational flexibility and hydrogen-bonding patterns of urea derivatives make them prime candidates for this field.

A critical aspect of designing functional materials is the control over molecular conformation. In diphenylureas, the introduction of methyl groups is a powerful strategy for switching molecular conformation. nih.gov N,N'-diphenylurea typically adopts a trans,trans conformation in both solution and the solid state, which is conducive to forming linear hydrogen-bonded chains. nih.gov However, the sequential introduction of methyl groups to the nitrogen atoms prompts a shift away from this planar conformation. nih.gov

Specifically, the methylation of one nitrogen atom in N,N'-diphenylurea introduces significant steric strain, which disrupts the planarity of the molecule. nih.gov The further addition of a second methyl group to the other nitrogen, resulting in N,N'-dimethyl-N,N'-diphenylurea, forces the molecule into a cis,cis conformation. researchgate.netnih.gov This conformational change from trans,trans to cis,cis is a direct result of avoiding steric clashes and fundamentally alters how the molecules pack in a crystal lattice. researchgate.netnih.gov This ability to dictate conformation through N-methylation is a valuable tool for the rational design of molecular crystals with specific packing motifs and properties. researchgate.net

Table 1: Conformational Changes in Diphenylureas upon N-Methylation

CompoundNumber of Methyl GroupsTypical ConformationImpact on Hydrogen Bonding Network
N,N'-diphenylurea0trans,trans nih.govForms extended 1D chains via N-H···O bonds. researchgate.net
This compound1Disrupted planarity nih.govLoss of one N-H donor site disrupts chain formation.
N,N'-dimethyl-N,N'-diphenylurea2cis,cis researchgate.netnih.govNo N-H donors; assembly driven by other interactions. researchgate.net

The final crystal structure of a molecular solid is a delicate balance of various intermolecular forces. In this compound and its analogues, both steric and electronic effects are crucial in determining the crystal packing architecture.

The steric hindrance introduced by the N-methyl group is a dominant factor. It can disrupt otherwise favorable packing arrangements, such as the π-π stacking of phenyl rings or the formation of planar hydrogen-bonded sheets. nih.gov For example, in N-methyl-N-1-naphthyl urea, the methyl group causes a steric clash with the naphthyl ring, disrupting planarity and leading to a significant increase in solubility, which is correlated with a lower crystal packing energy. nih.gov

Electronically, the methyl group is electron-donating, which can subtly alter the charge distribution within the urea moiety. This can influence the strength of the remaining N-H hydrogen bond and the acceptor capability of the carbonyl oxygen. cdnsciencepub.com The combination of these steric and electronic perturbations provides a mechanism to fine-tune intermolecular interactions, allowing for the engineering of crystals with specific topologies and properties. researchgate.net For instance, by modifying substituents, it is possible to control molecular alignment and even promote the formation of co-crystals with alternating arrangements of different molecules. researchgate.net

Control of Conformational Propensities for Rational Macromolecular Organization

Interactions with Solvents and Media: Solution-Phase Behavior and Conformational Preferences

The behavior of this compound in solution is critical for its application in processes like self-assembly and for understanding its physicochemical properties. The interactions between the solute and solvent molecules can dictate conformational preferences and aggregation states.

Studies on substituted diphenylureas have shown a good agreement between the conformations adopted in the solid state and those in solution. nih.gov However, the solvent can play an active role. In weakly polar solvents, there is a competition between the formation of solute-solute hydrogen bonds, leading to self-aggregation, and solute-solvent interactions. rsc.org The nature of the solvent can thus influence the extent and type of aggregation observed. rsc.org

N-methylation significantly impacts solubility. The methylation of aromatic ureas can lead to a considerable increase in aqueous solubility. wordpress.com This is attributed to the gain in conformational freedom upon N-methylation, which disrupts the molecular planarity and reduces the crystal packing energy, making it easier for solvent molecules to solvate the individual urea molecules. nih.govwordpress.com For example, the methylation of N-1-naphthyl urea to N-methyl-N-1-naphthyl urea resulted in a 110-fold increase in solubility. nih.gov The conformational preferences in solution are therefore a result of the interplay between intramolecular steric effects, which favor non-planar forms, and the intermolecular interactions with the surrounding solvent medium. researchgate.netacs.org

Derivatization, Functionalization, and Structure Activity Relationship Studies Academic Focus

Strategic N-Methylation and its Impact on Molecular Conformation and Interactions

The introduction of methyl groups onto the nitrogen atoms of the N,N'-diphenylurea core is a powerful strategy for controlling its three-dimensional structure and intermolecular interactions. This modification fundamentally alters the conformational landscape of the molecule.

The parent compound, N,N'-diphenylurea, predominantly exists in a trans,trans conformation in both solid state and in solution. nih.govresearchgate.net This arrangement places the two phenyl groups on opposite sides of the urea (B33335) carbonyl group. However, the sequential N-methylation of the urea nitrogens induces a significant conformational shift. nih.gov

Studies combining NMR spectroscopy, X-ray crystallography, and computational analysis have shown that N-methylation forces a switch from the trans to a cis conformation. nih.govresearchgate.net Specifically, N,N'-diaryl-N,N'-dimethylurea derivatives show a strong preference for a cis,cis conformation. nih.govresearchgate.net In this arrangement, both phenyl rings are positioned on the same side of the urea backbone, facilitating a face-to-face orientation that promotes intramolecular π-π stacking interactions. nih.govresearchgate.net This stereochemical switching is a key design element, as the introduction of the N-methylurea substructure is synthetically straightforward. nih.gov

The conformational behavior of N,N'-dimethyl-N,N'-diphenylurea is also dynamic in solution, with the molecule undergoing constant fluctuations between cis,cis and cis,trans forms. researchgate.netuiuc.edu This dynamic nature, driven by N-methylation, is crucial for fine-tuning the properties of oligomers built from these units. researchgate.netuiuc.edu

Table 1: Conformational Preferences of N-Substituted Diphenylureas
CompoundPrimary Conformation (Solid State & Solution)Key Structural FeatureSource
N,N'-Diphenylureatrans,transPhenyl groups are on opposite sides of the C=O bond. nih.govresearchgate.net
N,N'-Dimethyl-N,N'-diphenylureacis,cisPhenyl groups are on the same side, enabling π-π stacking. nih.govresearchgate.netresearchgate.net

N-methylation significantly impacts the molecular planarity and, consequently, the solubility of diphenylurea derivatives. nih.gov The introduction of a methyl group disrupts the planarity of the molecule by creating steric hindrance. nih.gov In N-methylated ureas, this steric clash can occur between the methyl group and the hydrogen atoms on the aromatic rings, forcing the molecule to adopt a non-planar conformation. nih.gov

This disruption of planarity reduces the efficiency of crystal lattice packing. A less stable crystal lattice has lower lattice energy, which translates to a lower melting point and increased solubility. nih.gov A practical demonstration of this principle is seen when comparing a planar urea derivative with its N-methylated counterpart. For instance, the N-methylation of N-1-naphthyl urea to produce N-methyl-N-1-naphthyl urea disrupts planar conformations and leads to a remarkable increase in solubility. nih.gov

The chemical mechanism relies on introducing steric strain to break molecular symmetry and planarity, thereby weakening the intermolecular forces that hold the crystal structure together. nih.gov

Table 2: Effect of N-Methylation on Physical Properties of a Urea Derivative
CompoundMelting Point (°C)Relative Solubility IncreaseUnderlying MechanismSource
N-1-naphthyl urea (Compound 17 in source)~171 °C1x (Baseline)Planar structure allows for efficient crystal packing. nih.gov
N-Methyl-N-1-naphthyl urea (Compound 18 in source)~145 °C110-foldMethyl group introduces steric clash, disrupting planarity and crystal packing. nih.gov

Stereochemical Switching and Aromatic Stacking Interactions

Introduction of Other Substituents for Targeted Chemical Properties (e.g., silyl (B83357) groups)

Beyond methylation, the diphenylurea scaffold can be functionalized with other chemical groups to introduce specific properties. The introduction of silyl groups is one such strategy. Researchers have successfully synthesized N-[Chloro(dimethyl)silyl]methyl-N,N'-diphenylurea by reacting N,N'-diphenylurea with chloro(chloromethyl)dimethylsilane. researchgate.net

A key finding from this derivatization is the formation of an intramolecular coordination bond between the urea's carbonyl oxygen and the silicon atom (C=O→Si). researchgate.net This dative bond effectively creates a chelated structure, altering the electronic and geometric parameters of the molecule. researchgate.netresearchgate.net The formation and strength of this O→Si bond can be influenced by other substituents on the silicon and nitrogen atoms, as well as by the polarity of the surrounding medium, as demonstrated by DFT calculations on related N-(fluorosilyl)methyl-N-isopropyl-N′,N′-diphenylureas. researchgate.netresearchgate.net This ability to form intramolecular coordination bonds makes silyl-functionalized ureas interesting subjects for studying non-covalent interactions and designing molecules with specific geometric constraints. researchgate.net

Investigating Structure-Reactivity Relationships in Advanced Organic Synthesis

The structure of N-Methyl-N,N'-diphenylurea and its derivatives directly influences their reactivity and utility in various chemical applications. One of its well-established roles is as a stabilizer for nitrocellulose-based propellants, where it is known as Akardite II. researchgate.net Its function is to scavenge acidic nitrogen oxides (NOx) that are liberated during the thermal degradation of nitrocellulose, thereby increasing the shelf life and safety of the material. This reactivity is a direct consequence of its chemical structure as an aromatic amine derivative.

Furthermore, this compound is a target compound in the development of safer, phosgene-free synthetic methods. researchgate.net Research has demonstrated alternative two-step syntheses that proceed through a carbamate (B1207046) intermediate, avoiding the use of highly toxic phosgene (B1210022). researchgate.net The efficiency of these routes is highly dependent on the structure of the reactants, illustrating a clear structure-reactivity relationship in its synthesis. researchgate.net

In medicinal chemistry, the N,N-diphenylurea core is a key structural motif in various kinase inhibitors. dergipark.org.tr By synthesizing novel derivatives, such as those incorporating a triazole structure, researchers explore how modifications to the scaffold affect biological activity. For example, a series of N,N-diphenylurea-triazole compounds were synthesized and tested as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. frontiersin.org Such studies, which correlate structural changes with inhibitory potency (IC50 values), are fundamental to understanding structure-activity relationships and driving drug discovery. frontiersin.org

Design Principles for Urea-Based Oligomers and Foldamers

Foldamers are synthetic oligomers that adopt specific, predictable secondary structures, mimicking biological polymers like peptides and proteins. researchgate.netnih.gov The conformational properties of N-methylated diaryl ureas make them exceptional building blocks for designing these complex architectures. nih.govnih.gov

The primary design principle revolves around the intrinsic preference of N,N'-dimethylated urea units to adopt a cis,cis conformation. nih.gov When these units are linked together, this preference forces the resulting oligomer chain to fold into a well-defined helical structure, often referred to as a 2.5-helix. researchgate.net This folding propensity is robust and predictable, allowing for the rational design of conformationally defined oligomers. nih.gov

Key design principles for these urea-based foldamers include:

Conformational Lock: Utilizing N,N'-dialkylation (e.g., dimethylation) to enforce the cis geometry at the urea bond, which directs the helical folding of the oligomer chain. nih.gov

Modularity and Accessibility: N,N'-linked oligoureas can be synthesized with a wide variety of side chains, allowing for sequence-specific design. They are accessible through established methods like solid-phase synthesis, which facilitates the creation of diverse libraries for functional screening. nih.gov

Chirality Control: The introduction of chiral centers into the oligomer backbone can be used to control the helicity of the foldamer, leading to the formation of dynamic helical structures with a specific right- or left-handed twist. nih.gov

Hybrid Structures: The urea backbone can be combined with regular peptide segments to create chimeric helices. nih.gov These hybrids can exhibit enhanced properties, such as increased resistance to enzymatic degradation, and are used to mimic the surfaces of alpha-helical proteins. researchgate.netnih.gov

These principles have been successfully applied to construct functional molecules with unique physicochemical properties, including multilayered aromatic structures and dynamic helical systems that can serve as biomimetics. nih.gov

Advanced Analytical Methodologies for N Methyl N,n Diphenylurea Research

Chromatographic Techniques for Separation, Purification, and Quantitative Analysis

Chromatographic methods are indispensable for the separation and quantification of N-Methyl-N,N'-diphenylurea from reactants, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the analysis of this compound. It is widely employed for monitoring the progress of synthesis reactions, ensuring the purity of the final product, and for quantitative analysis in various applications, such as its determination in propellant formulations. lupinepublishers.comresearchgate.net The method's strength lies in its ability to separate non-volatile and thermally sensitive compounds, making it ideal for urea (B33335) derivatives.

In a typical research or quality control setting, a reversed-phase HPLC (RP-HPLC) method is often developed. asianpubs.org This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. By monitoring the appearance of the product peak and the disappearance of reactant peaks over time, the reaction kinetics can be studied. researchgate.netfrontiersin.org

Quantitative analysis is achieved by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the analyte in the sample to this curve. researchgate.netresearchgate.net The use of a Diode-Array Detector (DAD) or a UV-Vis detector allows for the specific detection of this compound based on its chromophoric phenyl groups. nih.gov For unequivocal identification, especially in complex matrices, HPLC can be coupled with mass spectrometry (LC-MS). asianpubs.org

Table 1: Illustrative HPLC Parameters for Urea Derivative Analysis This table is a composite representation based on typical methods described for related compounds.

Parameter Typical Value/Condition Purpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Stationary phase for separating compounds based on hydrophobicity. asianpubs.orgresearchgate.net
Mobile Phase Acetonitrile/Methanol (B129727) and Water (Isocratic or Gradient) Eluent used to carry the sample through the column. The ratio is optimized for best separation. asianpubs.orgnih.gov
Flow Rate 1.0 mL/min Controls the speed of the mobile phase and analysis time. asianpubs.orgnih.gov
Detector UV-Vis or Diode-Array Detector (DAD) at ~254 nm Detects and quantifies the compound by measuring its absorbance of UV light. researchgate.netasianpubs.org
Column Temp. 30°C Maintains consistent retention times and peak shapes. asianpubs.org

| Injection Vol. | 10 µL | The volume of the sample introduced into the system. asianpubs.org |

Advanced Spectroscopic Techniques

Spectroscopic methods are powerful research tools for the detailed structural and conformational analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the chemical structure of this compound. researchgate.net Advanced NMR studies, often combined with computational modeling, are used to investigate the compound's conformational preferences (e.g., cis-trans isomerism around the amide bonds) in different solvent environments. researchgate.netnih.gov This information is vital for understanding its interaction with other molecules, such as polymer chains in propellants.

Infrared (IR) Spectroscopy : Fourier Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups within the molecule. researchgate.net The carbonyl (C=O) stretching vibration is particularly informative. Its frequency can shift depending on the molecular environment and hydrogen bonding, providing insights into conformational states. researchgate.netacs.org In research, IR spectroscopy can be used in-line (online) to monitor reaction progress by tracking the changes in absorption bands corresponding to reactants and products. researchgate.net

Raman Spectroscopy : As a complementary technique to IR, Raman spectroscopy provides information on the vibrational modes of the molecule. It is particularly useful for studying the non-polar bonds and symmetric vibrations of the phenyl rings. Combined with Density Functional Theory (DFT) calculations, Raman spectroscopy helps to achieve a comprehensive understanding of the molecule's vibrational landscape, which is essential for its identification in forensic applications like gunshot residue analysis where related centralites are studied. rsc.org

Calorimetric Methods in Reaction Kinetics and Thermal Stability Studies

Calorimetric techniques measure the heat flow associated with chemical reactions or physical transitions, providing critical data on the kinetics and thermal stability of this compound, especially in its role as a stabilizer in energetic materials. researchgate.netdtic.mil

Differential Scanning Calorimetry (DSC) : DSC is widely used to determine the melting point and to study the thermal decomposition behavior of this compound and the materials it stabilizes. ucr.edubibliotekanauki.pl By subjecting a sample to a controlled temperature program, DSC can reveal the onset of decomposition and the total heat released, which are key parameters for assessing thermal stability. sciety.org

Microcalorimetry : Isothermal microcalorimetry is a highly sensitive technique used to study the long-term stability and compatibility of this compound with other substances, such as nitrocellulose. researchgate.netresearchgate.net By holding the sample at a constant temperature, the instrument can detect very small heat flows produced by slow degradation reactions over extended periods. This method allows for the determination of kinetic parameters and the prediction of the material's service lifetime. Research has shown that stabilizers like this compound can significantly increase the activation energy of decomposition for materials like nitrocellulose, thereby enhancing their thermal stability. researchgate.net

Table 2: Research Findings from Calorimetric Studies on Stabilized Nitrocellulose This table summarizes representative data on the effect of urea-based stabilizers on the thermal properties of nitrocellulose.

Analytical Method Parameter Measured Finding with Stabilizer (e.g., AK-II) Reference
C80 Microcalorimetry & TGA Activation Energy (Ea) Significant increase (e.g., 37-74 kJ/mol) compared to pristine nitrocellulose, indicating enhanced stability. researchgate.net
Adiabatic Accelerated Calorimetry Critical Explosion Temperature Increase observed (e.g., 0.82 K for a related urea), showing a higher temperature is needed for thermal runaway. ucr.edu

| Heat Flow Microcalorimetry | Heat Flow Rate | Reduced rate of heat generation at elevated temperatures, signifying a slower decomposition process. | dtic.mil |

Future Directions and Emerging Research Themes in N Methyl N,n Diphenylurea Studies

Development of Novel and Sustainable Green Synthetic Routes

The traditional synthesis of N-Methyl-N,N'-diphenylurea, also known as Akardite II, has relied on the use of phosgene (B1210022), a highly toxic gas. researchgate.net This has prompted significant research into developing safer and more environmentally friendly "green" synthetic routes.

Other green chemistry approaches for synthesizing urea (B33335) derivatives that could be adapted for this compound include:

Reductive Carbonylation: Palladium-diphosphine catalyzed reductive carbonylation of nitrobenzene (B124822) has been shown to be a high-yield, one-step synthesis for the related compound 1,3-diphenylurea (B7728601). researchgate.net

Carbon Dioxide Fixation: The catalytic chemical fixation of carbon dioxide represents a versatile green chemistry route to produce intermediates for various compounds, which could potentially be applied to urea synthesis. researchgate.net

Urea Alcoholysis: This route involves the reaction of urea with methanol (B129727) to produce methyl carbamate (B1207046), an important intermediate. sciengine.com

Dimethyl Carbonate (DMC) Aminolysis: DMC is considered a green chemical and its reaction with amines to form carbamates is an attractive, high-economy pathway. sciengine.comacs.org

Alternative Synthetic Routes for Urea Derivatives
Synthetic RouteKey Reactants/CatalystsAdvantagesChallenges/Considerations
Phosgene-Free Carbonate RouteSymmetrical organic carbonates, diphenylamine (B1679370), monomethylamineAvoids the use of highly toxic phosgene. researchgate.netYield is sensitive to the choice of carbonate side groups. researchgate.net
Reductive CarbonylationNitrobenzene, Pd(II)-diphosphine catalystHigh yield and selectivity in a one-step process for related ureas. researchgate.netRequires transition metal catalysts. researchgate.netuniversiteitleiden.nl
CO2 FixationCarbon dioxide, oxiranes, oxetanes, polyolsUtilizes a greenhouse gas as a C1 source. researchgate.netsciengine.comMay require specific catalysts and conditions to be efficient. sciengine.com
Urea AlcoholysisUrea, methanolUtilizes readily available starting materials. sciengine.comCan be a two-step process. sciengine.com
Dimethyl Carbonate (DMC) AminolysisDimethyl carbonate, aminesHigh atom economy and use of a green reagent. sciengine.comacs.orgPotential for side reactions like N-methylation. acs.org

Advanced Computational Modeling for Predictive Molecular Design and Material Properties

Advanced computational modeling is becoming an indispensable tool for accelerating the discovery and design of new materials based on urea compounds. numberanalytics.com Techniques like Density Functional Theory (DFT) and molecular dynamics simulations are being used to predict a wide range of molecular properties. dergipark.org.trnih.gov

For this compound and its derivatives, computational modeling can provide insights into:

Conformational Analysis: Theoretical methods, in combination with spectroscopic techniques like IR and NMR, can elucidate the conformational preferences of these molecules in different environments. researchgate.net Studies have shown that N-methylation can induce a significant shift in the conformational equilibrium of diphenylureas. nih.gov

Electronic Properties: DFT calculations can determine the electronic structure, which is crucial for understanding reactivity and intermolecular interactions. dergipark.org.tr

Predictive Toxicity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the potential toxicity of new derivatives based on their physicochemical properties, aiding in the design of safer compounds. numberanalytics.com

Material Properties: Simulations can predict how these molecules will assemble and what the resulting material properties, such as crystal structure and stability, will be. amercrystalassn.orgsoton.ac.uk

Applications of Computational Modeling in this compound Research
Modeling TechniquePredicted PropertySignificance
Density Functional Theory (DFT)Molecular structure, vibrational frequencies, electronic properties. dergipark.org.trProvides a fundamental understanding of the molecule's behavior and reactivity. dergipark.org.tr
Molecular Dynamics (MD)Interactions with biological systems, material assembly. numberanalytics.comAids in drug design and the development of advanced materials. numberanalytics.comnih.gov
QSARToxicity, biological activity. numberanalytics.comEnables the design of safer and more effective compounds. numberanalytics.com

Exploration of this compound in Novel Supramolecular Assemblies for Advanced Materials Science

The ability of urea derivatives to form strong and directional hydrogen bonds makes them excellent building blocks for supramolecular chemistry and the design of advanced materials. amercrystalassn.org The introduction of a methyl group in this compound can alter its hydrogen bonding patterns and conformational preferences, which can be exploited in the construction of novel supramolecular assemblies. nih.gov

Future research in this area will likely focus on:

Crystal Engineering: Systematically studying how modifications to the molecular structure of this compound influence its crystal packing and the formation of different supramolecular architectures. amercrystalassn.org

Foldamers: Utilizing the conformational preferences of N-methylated ureas to create oligomers that fold into well-defined secondary structures, mimicking biological molecules. nih.gov

Functional Materials: Designing supramolecular materials based on this compound with specific functions, such as anion recognition or catalysis. soton.ac.uk The urea moiety is a well-established motif for anion binding.

Deeper Understanding of Complex Reaction Mechanisms and Catalytic Pathways Involving Urea Compounds

A more profound understanding of the reaction mechanisms and catalytic pathways involving urea compounds is crucial for optimizing existing synthetic methods and discovering new transformations. numberanalytics.com For instance, in the context of phosgene-free synthesis, a detailed mechanistic understanding can guide the choice of catalysts and reaction conditions to improve yields and minimize side products. researchgate.netuniversiteitleiden.nl

Key areas for future investigation include:

Catalyst Development: Designing more efficient and selective catalysts for the synthesis of this compound and other substituted ureas. acs.org This includes both homogeneous and heterogeneous catalyst systems. acs.org

Mechanistic Studies: Employing a combination of experimental techniques (e.g., kinetics, isotopic labeling) and computational modeling to elucidate the intricate steps of catalytic cycles. universiteitleiden.nlacs.org

Synergistic Catalysis: Exploring systems where multiple catalytic sites work in concert to achieve transformations that are not possible with a single catalyst. acs.org This could involve host-guest assemblies where a urea derivative is part of a larger, functional supramolecular structure. acs.org

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and related compounds, leading to more sustainable chemical processes, advanced materials with tailored properties, and a more comprehensive understanding of fundamental chemical principles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Methyl-N,N'-diphenylurea, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via urea-forming reactions. One approach involves reacting methyl isocyanate with diphenylamine under anhydrous conditions in a polar aprotic solvent (e.g., THF or DMF) at 60–80°C. Catalysts like triethylamine (10 mol%) can improve yield by neutralizing acidic byproducts . Optimization includes controlling stoichiometry (1:1.05 molar ratio of amine to isocyanate) and using inert atmospheres to prevent hydrolysis. Post-synthesis purification via recrystallization (ethanol/water) yields >95% purity, confirmed by melting point analysis (mp: 145–147°C) and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

  • Methodological Answer :

  • IR Spectroscopy : Key bands include N-H stretching (~3250 cm⁻¹), C=O stretching (~1660 cm⁻¹), and aromatic C-H bending (~750 cm⁻¹). Compare with reference spectra (e.g., NIST Standard Reference Data ).
  • NMR : ¹H NMR in CDCl₃ shows singlet for N-CH₃ (~3.1 ppm), aromatic protons as multiplets (6.8–7.5 ppm), and urea N-H as a broad singlet (~5.2 ppm, exchangeable). ¹³C NMR confirms carbonyl resonance at ~155 ppm .
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 239.3 (C₁₄H₁₄N₂O⁺). Fragmentation patterns should align with computational predictions .

Advanced Research Questions

Q. How can computational chemistry methods like DFT be applied to predict the stability and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates optimized geometries, vibrational frequencies, and electronic properties. For example:

  • Conformational Analysis : Identify the most stable rotamers by comparing torsional angles of phenyl groups relative to the urea core.
  • Reactivity : Fukui indices derived from Mulliken charges predict electrophilic/nucleophilic sites. Solvent effects (e.g., toluene vs. DMSO) are modeled using PCM (Polarizable Continuum Model) .
  • Validation requires matching computed IR/Raman spectra with experimental data to resolve ambiguities (e.g., detecting coexisting conformers) .

Q. What strategies resolve contradictions in experimental data regarding the conformational dynamics of this compound in different solvents?

  • Methodological Answer :

  • Variable-Temperature NMR : Probe dynamic behavior by observing line broadening or splitting in aromatic proton signals across a temperature range (e.g., −20°C to 80°C in DMSO-d₆).
  • Time-Resolved Spectroscopy : Ultrafast IR spectroscopy tracks conformational changes on picosecond timescales in solvents like acetonitrile.
  • MD Simulations : Molecular dynamics (AMBER or CHARMM force fields) simulate solvent interactions over 100+ ns to correlate solvent polarity with rotational barriers of phenyl groups .

Q. What role does this compound play in supramolecular chemistry, particularly in host-guest systems?

  • Methodological Answer :

  • Cocrystallization Studies : Screen with macrocycles (e.g., cucurbiturils or calixarenes) in ethanol/water mixtures. X-ray diffraction reveals binding modes (e.g., urea C=O hydrogen bonding to host hydroxyls).
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding constants (Kₐ) and entropy/enthalpy contributions in chloroform or DCM .
  • Applications : Potential as a synthetic ionophore—test via ion-selective electrode assays using alkali metal picrates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C). Control for batch-to-batch purity variations via HPLC .
  • Meta-Analysis : Compare IC₅₀ values across studies using tools like RevMan, adjusting for solvent/DMSO concentration effects.
  • Mechanistic Studies : Use fluorescent probes (e.g., ANS for hydrophobic binding) or SPR (Surface Plasmon Resonance) to validate direct target interactions vs. indirect effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.